Urea-13C
Overview
Description
Urea is a significant organic compound with a wide range of applications in agriculture, pharmaceuticals, and chemical industries. It serves as a bioactive compound in natural products and is used extensively as a nitrogenous fertilizer. The importance of urea is highlighted by its role as both a carbon and nitrogen source for certain cyanobacteria, which can lead to algal blooms under specific environmental conditions . The synthesis of urea, particularly from carbon dioxide (CO2) and ammonia, has been a long-standing process, but the efficient synthesis of substituted ureas remains a challenge due to dehydration difficulties .
Synthesis Analysis
The synthesis of heterocyclic ureas involves multiple steps, including the use of triphosgene and 4-(dimethylamino)pyridine (DMAP) for the preparation of certain ureas. Additionally, the Knorr condensation method is employed for the synthesis of specific amine precursors. The synthesis of ureas from CO2 and amines has been explored using various catalytic systems, emphasizing the importance of CO2 fixation in addressing environmental and resource concerns . The one-pot synthesis of ureas from Boc-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride has also been reported, which simplifies the process of creating nonsymmetrical and symmetrical disubstituted and trisubstituted ureas .
Molecular Structure Analysis
The molecular structure of ureas has been studied using X-ray crystallography and NMR spectroscopy. X-ray analyses have shown that certain ureas are intramolecularly hydrogen-bonded in the solid state. NMR studies, including 1H, 13C, and 15N NMR, have provided detailed insights into the molecular conformation of ureas and their corresponding thioureas, indicating an E, Z conformation stabilized by internal hydrogen bonding . The structure of urea-formaldehyde resins has been determined using 13C NMR, revealing the presence of linear-branched structures with various methylene and methylate linkages .
Chemical Reactions Analysis
Urea undergoes various chemical reactions, including the formation of multiply hydrogen-bonded complexes through concentration-dependent unfolding. This behavior is significant for self-assembly processes and mimics the helix-to-sheet transition observed in peptides . The urease-catalyzed hydrolysis of urea has been studied, showing that the reaction mechanism is complex and influenced by temperature-dependent interconversion of active sites . The synthesis of urea-formaldehyde resins involves a complex reaction network, with the formation of different methylol ureas and methylene-bridged ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of ureas are influenced by their synthesis parameters. For instance, the formaldehyde to urea mole ratio affects the viscosity and polymerization of urea-formaldehyde resins, which in turn impacts the formaldehyde emission levels of bonded particleboards . The ability of urea to act as a carbon source for cyanobacteria during algal blooms is linked to its assimilation into central carbon metabolism and amino acid biosynthesis pathways, which is enhanced at higher pH levels .
Scientific Research Applications
1. Cyanobacterial Blooms and Carbon Source
Urea-13C plays a crucial role in understanding the dynamics of cyanobacterial blooms. Research demonstrates that urea can serve as both a carbon (C) and nitrogen (N) source for cyanobacteria like Microcystis aeruginosa. This ability to incorporate C from urea gives cyanobacteria a competitive advantage during algal blooms, particularly in alkaline conditions where CO2 is limited (Krausfeldt et al., 2019).
2. Medical Imaging
Urea-13C is valuable in medical imaging, particularly in magnetic resonance imaging (MRI). Studies have shown that hyperpolarization of 13C in endogenous substances like urea enables subsecond 13C MRI. This technique has been successfully used in animal models to perform 13C angiography, providing insights into perfusion and other physiological processes (Golman et al., 2003).
3. Plant Material Labeling
Urea-13C is also used in plant science for labeling plant materials. A method involving foliar feeding of plants with urea-13C solution allows for the production of 13C and 15N labeled plant material. This method is simpler and more cost-effective compared to traditional CO2 labeling techniques and is useful for studying various aspects of plant metabolism and ecology (Schmidt & Scrimgeour, 2001).
4. Renal Function Assessment
Urea-13C has applications in assessing renal function. Hyperpolarized 13C,15N2‐urea has been investigated as an imaging marker for renal injury, particularly in renal unilateral ischemic reperfusion injury (IRI) models. This application is based on the correlation of urea with the renal osmotic gradient, which is a key indicator of renal function (Nielsen et al., 2016).
5. Chemical Structure Studies
In chemistry, urea-13C is used to study the molecular structure and bonding. Research involving methoxycarbonyl urea (MCU) and 13C, 15N dipolar chemical shift NMR spectroscopy reveals insights into molecular configurations and chemical shielding tensors, which are essential for understanding the properties of potential long-term nitrogen fertilizers (Macholl, Börner, & Buntkowsky, 2003).
6. Soil Microbial Community Studies
Research has been conducted to understand how urea-13C influences soil microbial communities. Studies show that urea application in agriculture leads to changes in soil microbial composition and the incorporation of urea-derived C into the soil microbial community, which is significant for understanding nutrient cycles in agricultural systems (Wang, Thornton, & Yao, 2014).
Safety And Hazards
Future Directions
The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .
properties
IUPAC Name |
diamino(113C)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973641 | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Urea C-13 | |
CAS RN |
58069-82-2 | |
Record name | Urea C 13 [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.